molecular formula C11H12N4O B8546063 1-[4-(4-Amino-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone

1-[4-(4-Amino-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone

Cat. No.: B8546063
M. Wt: 216.24 g/mol
InChI Key: XYAMATUMSSGUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Amino-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

1-[4-[(4-aminopyrazol-1-yl)methyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C11H12N4O/c1-8(16)11-4-9(2-3-13-11)6-15-7-10(12)5-14-15/h2-5,7H,6,12H2,1H3

InChI Key

XYAMATUMSSGUMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)CN2C=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 1-[4-(4-nitro-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone (250 mg, 1.01 mmol), iron powder (172 mg, 3.05 mmol) and NH4Cl (274 mg, 5.08 mmol) in a mixture of EtOH (4.0 mL) and water (2.0 mL) was stirred at 75° C. for 5 h. The reaction mixture was filtered while hot and the filter cake rinsed with EtOH. The filtrate was concentrated under reduced pressure and the residue partitioned between CH2Cl2 (10 mL) and aq. 1M NaOH (10 mL). The aq. layer was extracted with CH2Cl2 (2×10 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvent removed under reduced pressure to give the title compound as a brown oil. TLC: rf (1:2 hept-EA)=0.05. LC-MS-conditions 02: tR=0.50 min, [M+H]+=217.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[4-(4-nitro-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
274 mg
Type
reactant
Reaction Step Two
Name
Quantity
172 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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